异喹啉-1-基甲胺

描述

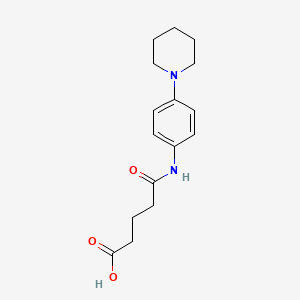

Isoquinolin-1-ylmethanamine is a chemical compound related to the isoquinoline family, which is a significant scaffold in the synthesis of natural products and pharmaceuticals. The research on isoquinoline derivatives is driven by their potential applications in medicinal chemistry, particularly as anti-cancer agents and in the total synthesis of various alkaloids.

Synthesis Analysis

The synthesis of highly-substituted isoquinolines, such as 1-methylisoquinoline, has been explored through different methodologies. One approach involves the direct metalation of isoquinoline derivatives followed by a cuprate-mediated methylation. However, this method can be challenging due to the difficulty in separating the final product from the starting material . An alternative strategy employs aminomethylation followed by hydrogenolysis, which allows for easier purification of the desired methylated isoquinoline . Additionally, novel syntheses of 1-substituted isoquinoline derivatives have been achieved through the condensation of 3-hydroxyphenethylamine with carbonyl compounds, which has been applied to the total synthesis of isoquinoline alkaloids like coreximine .

Molecular Structure Analysis

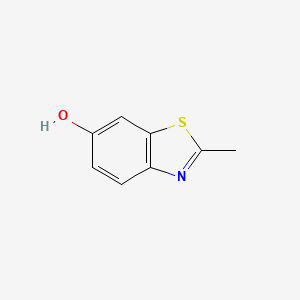

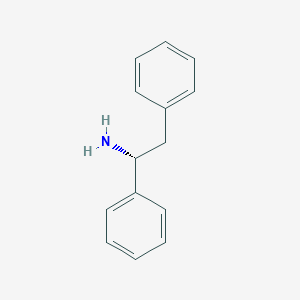

The molecular structure of isoquinolin-1-ylmethanamine derivatives is characterized by the presence of a nitrogen atom at the first position of the isoquinoline ring. This structural feature is crucial for the biological activity of these compounds. The synthesis of pyrrolo[2,1-a]isoquinoline-based derivatives, which contain various substituents at the phenyl ring, demonstrates the versatility of the isoquinoline scaffold in generating diverse molecular architectures with potential cytotoxic activities .

Chemical Reactions Analysis

Isoquinoline derivatives undergo various chemical reactions that are essential for their functionalization and application in synthesis. For instance, the Julia-Kocienski reaction has been used to couple enantiomerically pure 1-(sulfonylmethyl)tetrahydroisoquinoline with aromatic aldehydes, leading to the formation of 1-(β-styryl)-substituted tetrahydroisoquinolines. These reactions are important for the synthesis of 1-phenethyltetrahydroisoquinoline alkaloids with retained absolute configuration at the C1 carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoquinolin-1-ylmethanamine derivatives are influenced by their molecular structure. The introduction of various substituents can significantly alter their solubility, stability, and reactivity. For example, the cytotoxic activities of pyrrolo[2,1-a]isoquinoline-based derivatives against various human cancer cell lines have been assessed, revealing that certain substituents can enhance the potency of these compounds. The mean IC50 values of these derivatives against the HeLa cell line ranged from 1.93 to 33.84 µM, indicating their potential as anti-cancer agents .

科学研究应用

结合方面和药物设计

异喹啉生物碱,包括异喹啉-1-基甲胺,对生物医学研究和药物发现具有重要意义。它们表现出潜在的抗癌效果等药理特性。研究重点在于它们与核酸的相互作用,这对于新药设计至关重要。这包括了对结合模式、机制和能量学的理解,这对于创造有效的治疗剂至关重要(Bhadra & Kumar, 2011)。

抗癌治疗中的细胞毒剂

异喹啉衍生物已被合成为潜在的抗癌剂。研究表明对各种人类癌细胞系具有显著的细胞毒活性。这突显了基于异喹啉-1-基甲胺化合物在癌症治疗中的潜力(Kakhki, Shahosseini, & Zarghi, 2016)。

药物中的结构多样性

异喹啉类似物在药物中具有结构多样性并被广泛使用。它们在治疗一系列疾病,包括肿瘤、呼吸系统、神经系统、心血管和代谢性疾病方面具有有效性。这凸显了异喹啉骨架在药物发现中的重要性(Luo et al., 2020)。

抗微生物和抗肿瘤活性

天然异喹啉生物碱及其N-氧化物表现出抗微生物和抗肿瘤活性。研究已确认该类别中超过200种生物活性化合物,为药物发现提供了线索(Dembitsky, Gloriozova, & Poroikov, 2015)。

抗炎和β2-肾上腺素受体激动剂活性

从马齿苋中分离的异喹啉生物碱显示出显著的抗炎活性。它们抑制细胞中的NO产生,表明具有潜在的治疗应用。一些化合物还表现出β2-肾上腺素受体激动剂活性,进一步强调了它们的药用价值(Jin et al., 2018)。

广泛的生物活性

异喹啉生物碱展示出广泛的生物活性,包括抗肿瘤、抗菌、抗病毒和神经保护作用。这一广泛的生物碱活性综述将它们定位为新药物发现中有价值的物质(Shang等,2020)。

癌症治疗中的治疗靶点

草本植物中的异喹啉生物碱显示出在癌症治疗中作为治疗靶点的潜力。它们诱导细胞周期停滞和凋亡,它们与核酸和酶的相互作用表明在表观遗传调控中发挥作用(Yun et al., 2021)。

铑配合物中的配体性质

铑(I)配合物中的异喹啉-1-基亚烯配体表现出类似于经典NHCs的性质。它们的电子性质可以被调节,这对于化学研究和潜在的药物应用具有重要意义(Gómez-Bujedo等,2007)。

环境和健康影响

异喹啉衍生物可以降解废水中的PAHs等环境污染物,表明它们在环境健康中的作用。对Y-4菌株的研究突显了异喹啉衍生物在生物修复中的潜力(Guanghua et al., 2011)。

安全和危害

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

未来方向

作用机制

Target of Action

Isoquinolin-1-ylmethanamine is a potent and selective inhibitor of serine proteases . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell division .

Mode of Action

Isoquinolin-1-ylmethanamine interacts with its targets, the serine proteases, by binding to their active site . This binding inhibits the proteases, preventing them from cleaving peptide bonds and disrupting their normal function .

Biochemical Pathways

The inhibition of serine proteases by Isoquinolin-1-ylmethanamine affects several biochemical pathways. For instance, it inhibits thrombin, factor Xa, and factor VIIa, key enzymes in the blood coagulation pathway . This leads to anticoagulant activity, reducing the risk of blood clot formation . Additionally, it exhibits anti-inflammatory activities, potentially by affecting pathways involved in the inflammatory response .

Result of Action

The molecular and cellular effects of Isoquinolin-1-ylmethanamine’s action are primarily related to its inhibitory effects on serine proteases. By inhibiting these enzymes, it can prevent blood clot formation, reduce inflammation, and potentially influence other cellular processes regulated by serine proteases .

属性

IUPAC Name |

isoquinolin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWQWMKPPJZYCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362894 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40615-08-5 | |

| Record name | isoquinolin-1-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)